(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone" is a chemical entity that appears to be related to a class of compounds that interact with various receptors in the body, such as serotonin receptors and adrenergic receptors. These compounds are of interest due to their potential therapeutic applications, including their roles as antagonists in various biological pathways.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, including protection/deprotection strategies, reductive amination, and acylation reactions. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection, reaction with piperazine, and deacetylation to obtain the target product . Similarly, a four-step synthesis process involving bromination, cyclization, N-alkylation, and reduction was used to prepare 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, a key intermediate for further derivatization .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray crystallography. For example, the crystal structure of a tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed details about the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings . These structural analyses are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including acylation to produce novel derivatives . The reactivity of these compounds is influenced by the substituents on the piperazine ring and the presence of other functional groups in the molecule. The synthesis of chlorodiorganotin(IV) complexes with 4-(2-methoxyphenyl)piperazine-1-carbodithioate involved mole-ratio reactions, demonstrating the versatility of piperazine derivatives in forming complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of methoxy and pyrimidinyl groups can affect the compound's solubility, melting point, and stability. The crystal packing and hydrogen bonding patterns observed in the structures of these compounds can also provide insights into their solid-state properties and potential for forming supramolecular assemblies .
Aplicaciones Científicas De Investigación
Anticonvulsant Agent Development
A novel anticonvulsant drug candidate, identified as "Epimidin," incorporates the chemical structure of interest. This compound has demonstrated promising results in the development of new anticonvulsant therapies. A specific High-Performance Liquid Chromatography (HPLC) method for determining related substances of this potential active pharmaceutical ingredient has been developed and validated, adhering to the ICH guidelines and requirements of the State Pharmacopoeia of Ukraine. Stability assessments under various stress conditions revealed that Epimidin is not resistant to peroxide, alkali, and acid decomposition, leading to the formation of unidentified impurities (Severina et al., 2021).
Metabolism and Excretion Studies
The compound (3,3-difluoropyrrolidin-1-yl){(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), a dipeptidyl peptidase IV inhibitor, has been examined for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The study revealed that the substance is eliminated through both metabolism and renal clearance, offering insights into the drug's pharmacokinetic profile in different species (Sharma et al., 2012).
Imaging Agent for Parkinson's Disease
A new potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease, [11C]HG-10-102-01, was synthesized. This development represents a significant step forward in the non-invasive study of Parkinson's disease, facilitating the understanding of its pathophysiology and aiding in the development of targeted therapies (Wang et al., 2017).
Antimicrobial Activity
New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone derivatives in developing new antimicrobial agents to combat various bacterial and fungal infections (Patel et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and proteins involved in neuroprotection and anti-inflammatory responses .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . These compounds may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound may affect the NF-kB inflammatory pathway and ER stress pathway . The inhibition of these pathways could lead to neuroprotective and anti-inflammatory effects .
Result of Action
The compound may exhibit neuroprotective and anti-inflammatory properties . It may inhibit the production of NO and TNF-α in LPS-stimulated human microglia cells and reduce the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSSWXDJVEQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.